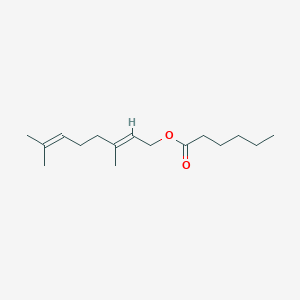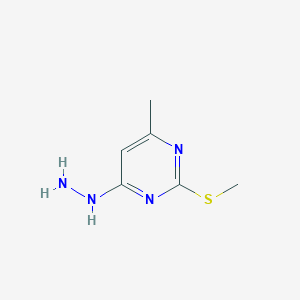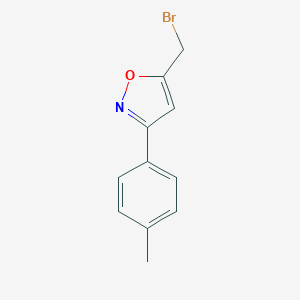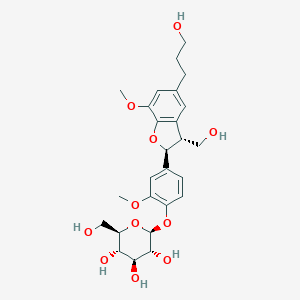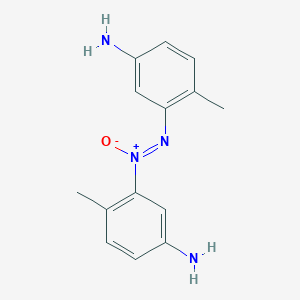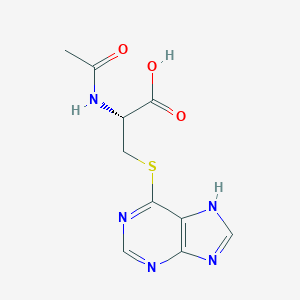
D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI), also known as 2-deoxy-D-ribose, is a sugar molecule that plays a crucial role in the synthesis of DNA and RNA. It is a deoxy sugar, which means that it lacks an oxygen atom at the 2' position of its ring structure. This unique feature makes it an important building block for nucleic acid synthesis.
Mecanismo De Acción
The mechanism of action of D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose is related to its role in nucleic acid synthesis. It is incorporated into the growing DNA or RNA strand by DNA polymerase or RNA polymerase, respectively. Once incorporated, it acts as a chain terminator, preventing further nucleotide addition and causing premature termination of the growing strand.
Biochemical and Physiological Effects:
D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose has several biochemical and physiological effects. It is an important component of DNA and RNA, and its absence can lead to genetic mutations and cell death. It is also involved in the regulation of cell signaling pathways and the maintenance of cellular energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its instability in solution and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose. One area of interest is the development of new nucleoside analogs for use in antiviral and anticancer therapies. Another area of interest is the study of the role of D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose in the regulation of cellular metabolism and its potential use in metabolic disorders. Additionally, the development of new synthesis methods and purification techniques could lead to improved yields and purity of D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose for use in research and drug development.
Métodos De Síntesis
The synthesis of D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose involves the reduction of the 2-keto group of D-ribose. This can be achieved through several methods, including catalytic hydrogenation, sodium borohydride reduction, and enzymatic reduction. The most commonly used method is catalytic hydrogenation, which involves the use of a palladium catalyst and hydrogen gas.
Aplicaciones Científicas De Investigación
D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose has several applications in scientific research. It is commonly used in the synthesis of oligonucleotides, which are short DNA or RNA strands that are used in genetic research. It is also used in the synthesis of nucleoside analogs, which are compounds that mimic the structure of nucleosides and are used in the development of antiviral and anticancer drugs.
Propiedades
Número CAS |
133695-35-9 |
|---|---|
Nombre del producto |
D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(4R,5R)-5-ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
Clave InChI |
SQANMADRLWWSPY-RQJHMYQMSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CCC1C(OC(O1)(C)C)C=O |
SMILES canónico |
CCC1C(OC(O1)(C)C)C=O |
Sinónimos |
D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



